molecular formula C10H9F2NO B6255760 4-(3,5-difluorophenyl)pyrrolidin-2-one CAS No. 1604786-89-1

4-(3,5-difluorophenyl)pyrrolidin-2-one

Katalognummer: B6255760
CAS-Nummer: 1604786-89-1
Molekulargewicht: 197.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Difluorophenyl)pyrrolidin-2-one (CAS 1604786-89-1) is a high-value chemical building block in medicinal chemistry and neuroscience research. This pyrrolidin-2-one scaffold is a critical intermediate in the synthesis of novel Positron Emission Tomography (PET) radiotracers for imaging synaptic vesicle glycoprotein 2A (SV2A). SV2A is a ubiquitous synaptic vesicle protein recognized as a biomarker for synaptic density, and its quantification is crucial for researching neurodegenerative diseases such as Alzheimer's disease, epilepsy, and Parkinson's disease . The compound serves as the core structure for advanced radiotracers like 18F-SDM-8 , which demonstrates high SV2A binding affinity (Ki = 0.58 nM), high brain uptake, and specific binding, making it a promising tool for in vivo synaptic density measurement . Furthermore, research on pyrrolidin-2-one derivatives has revealed significant pharmacological potential in cardiovascular diseases. These compounds exhibit high affinity for α1-adrenergic receptors and have demonstrated potent antiarrhythmic and hypotensive properties in preclinical models . Acting as α1-adrenolytics, they can protect against adrenaline-induced heart rhythm irregularities and reduce blood pressure, highlighting their value in developing new therapeutic agents for cardiac conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

1604786-89-1

Molekularformel

C10H9F2NO

Molekulargewicht

197.2

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The donor–acceptor (D–A) cyclopropane approach enables efficient construction of the pyrrolidin-2-one core. Cyclopropane derivatives bearing electron-withdrawing (EWG) and electron-donating groups (EDG) undergo ring-opening reactions with nucleophiles, followed by cyclization. For 4-(3,5-difluorophenyl)pyrrolidin-2-one, a D–A cyclopropane 1a (ethyl 2-ethoxycarbonyl-1-nitrocyclopropanecarboxylate) reacts with 3,5-difluoroaniline under nickel perchlorate catalysis to form an intermediate amide. Subsequent acid-catalyzed cyclization in toluene with acetic acid yields the pyrrolidin-2-one scaffold.

Key Reaction Parameters

  • Catalyst : Nickel perchlorate (5 mol%) in tetrahydrofuran (THF) at 0°C to room temperature.

  • Cyclization Conditions : Reflux in toluene with 2 equivalents of acetic acid for 12 hours.

  • Yield : 68–72% after purification by silica gel chromatography.

Dealkoxycarbonylation for Functionalization

The ester group at the C(3) position of the initial cyclization product requires removal to obtain the target compound. This is achieved via a one-pot saponification-thermolysis sequence:

  • Saponification : Treatment with aqueous sodium hydroxide (2M) at 80°C for 4 hours.

  • Thermolysis : Heating the resultant carboxylic acid to 180°C under reduced pressure to eliminate CO₂.

Yield Optimization

  • Overall Yield : 58% from cyclopropane 1a after dealkoxycarbonylation.

  • Purity : >95% by HPLC, confirmed via 1H^1H NMR and high-resolution mass spectrometry (HRMS).

Alkylation of Pyrrolidin-2-One Derivatives

Nucleophilic Substitution with 3,5-Difluorophenyl Grignard Reagent

A two-step alkylation-reduction sequence is employed in this method:

  • Grignard Reaction : Pyrrolidin-2-one is treated with 3,5-difluorophenylmagnesium bromide in THF at −30°C to 50°C.

  • Acid-Catalyzed Dehydration : The intermediate alcohol is dehydrated using hydrochloric acid or p-toluenesulfonic acid (PTSA) in dichloromethane.

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : −30°C for Grignard addition, 0–100°C for dehydration.

  • Yield : 65–70% after column chromatography.

Chiral Resolution and Enantioselective Synthesis

For enantiomerically pure this compound, chiral auxiliaries such as D-mandelic acid or R-chiral phosphonic acid are used during the reduction step. Ammonia borane serves as the reducing agent, achieving enantiomeric excess (ee) >98% under optimized conditions.

Catalytic Asymmetric Reduction

  • Chiral Catalyst : D-Mandelic acid (10 mol%) in methanol at 20°C.

  • Reduction Time : 24–48 hours.

  • Isolation : Extraction with ethyl acetate, followed by recrystallization from hexane.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below summarizes critical metrics for each method:

MethodStarting MaterialStepsOverall YieldPurityScalability
D–A CyclopropaneEthyl nitrocyclopropane358%>95%Moderate
Grignard AlkylationPyrrolidin-2-one265–70%90–95%High
Chiral ReductionRacemic intermediate175%>98%Low

Cost and Environmental Impact

  • D–A Cyclopropane Route : Requires expensive nickel catalysts but generates minimal waste.

  • Grignard Alkylation : Utilizes cost-effective reagents but involves hazardous magnesium handling.

  • Chiral Synthesis : High material costs due to chiral catalysts, limiting industrial application.

Industrial Production Considerations

Continuous Flow Synthesis

Recent advancements in flow chemistry enable the Grignard alkylation method to be adapted for continuous production. Key benefits include:

  • Temperature Control : Precise maintenance of low temperatures (−30°C) via jacketed reactors.

  • Throughput : 500 g/hour output with 85% yield in pilot-scale trials.

Green Chemistry Modifications

  • Solvent Recycling : THF recovery rates exceed 90% using distillation systems.

  • Catalyst Recovery : Nickel perchlorate is reclaimed via ion-exchange resins, reducing metal waste.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 4.12 (q, 1H, J = 6.8 Hz), 3.45–3.35 (m, 2H), 2.85–2.70 (m, 2H).

  • HRMS : Calculated for C₁₀H₈F₂NO [M+H]⁺: 212.0621; Found: 212.0618.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • Chiral HPLC : ee >98% using Chiralpak AD-H column (hexane/isopropanol 90:10) .

Analyse Chemischer Reaktionen

4-(3,5-difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

It is often used as a versatile material in organic synthesis due to its reactivity and ability to form various derivatives. In biology and medicine, this compound may be investigated for its potential therapeutic effects, although specific applications are still under exploration. Additionally, it can be used in the development of new materials and chemical processes in the industry.

Wirkmechanismus

The mechanism of action of 4-(3,5-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as in biological systems or chemical reactions . Generally, the compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its activity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

  • Electron-withdrawing groups (e.g., chlorine in 12g ) reduce synthetic accessibility, while alkyl groups (e.g., ethyl in 12f ) enhance reaction efficiency .
  • Stereochemistry : The (S)-enantiomer of 1-((3-methylpyridin-4-yl)methyl)-4-(3,5-difluorophenyl)pyrrolidin-2-one (e.g., (S)-SDM-8) is prioritized for PET imaging due to superior binding specificity to SV2A compared to its (R)-counterpart .

Fluorinated Pyrrolidinone Analogues

4-(Difluoromethyl)pyrrolidin-2-one

This compound replaces the 3,5-difluorophenyl group with a difluoromethyl substituent. Key differences include:

Property This compound 4-(Difluoromethyl)pyrrolidin-2-one
Molecular Weight ~197 g/mol 135.11 g/mol
Lipophilicity Higher (aromatic fluorine) Lower (aliphatic fluorine)
Applications SV2A ligands for neuroimaging Limited data; potential precursor

Functional Impact: The absence of the aromatic ring in 4-(difluoromethyl)pyrrolidin-2-one reduces its suitability for SV2A targeting but may improve solubility for non-neurological applications .

Piperazine- and Imidazolidinone-Based Analogues

A patent discloses solid forms of (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione, a structurally complex derivative. Unlike pyrrolidinone-based compounds, this molecule integrates a piperazine ring and imidazolidinone core, likely enhancing metabolic stability and bioavailability for therapeutic use rather than imaging .

Pyridin-2-one Derivatives with Cationic Surfactants

Compounds such as 1-(4-acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (pyridin-2-one (1)) exhibit structural divergence, featuring dicarbonitrile and acetylphenyl groups. These derivatives are utilized in surfactant chemistry rather than neuroimaging, highlighting the functional diversity of pyrrolidinone/pyridinone scaffolds .

Q & A

Q. What are the common synthetic routes for 4-(3,5-difluorophenyl)pyrrolidin-2-one, and what factors influence reaction yields?

The synthesis typically involves multistep reactions, including dehydration condensation, reduction, and cyclization. A key method uses Grignard reagents to introduce the difluorophenyl group, followed by trifluoroacetic acid-mediated cyclization . Factors affecting yields include reaction temperature (optimal range: 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and steric hindrance from the difluorophenyl group, which may slow cyclization kinetics .

Q. How does the difluorophenyl substituent influence the compound’s electronic properties and lipophilicity?

The fluorine atoms increase electronegativity, altering the phenyl ring’s electron-withdrawing effects. Computational studies (e.g., DFT) show a Hammett σ value of ~0.43 for 3,5-difluorophenyl, enhancing stability against metabolic oxidation. Lipophilicity (logP) can be experimentally determined via reverse-phase HPLC, with predicted values ranging from 1.8–2.3 due to fluorine’s hydrophobic character .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments (δ ~-110 to -125 ppm for meta-F).
  • HPLC-MS : Quantifies purity (>95% typically required for biological assays) and detects byproducts like uncyclized intermediates .
  • X-ray crystallography : Resolves steric effects from the pyrrolidinone ring’s puckering .

Q. What safety precautions are critical when handling this compound?

Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles), avoid inhalation (H335), and ensure ventilation. Toxicity data (e.g., LD50 oral rat: >500 mg/kg) suggest moderate acute toxicity, requiring careful waste disposal .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve scalability for preclinical studies?

Advanced strategies include:

  • Flow chemistry : Reduces side reactions via precise temperature control (e.g., 40°C in microreactors) .
  • Catalytic systems : Employ Lewis acids (e.g., ZnCl2_2) to accelerate cyclization kinetics by stabilizing transition states .
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., reagent stoichiometry, solvent ratio) for process robustness .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:

  • Standardized protocols : Use common cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for cytotoxicity).
  • Metabolic stability testing : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

Q. What structure-activity relationship (SAR) strategies enhance selectivity for kinase targets like p38 MAPK?

  • Analog synthesis : Replace the pyrrolidinone carbonyl with bioisosteres (e.g., sulfonamide) to modulate hydrogen bonding.
  • Molecular docking : Identify key interactions (e.g., hydrophobic pockets accommodating difluorophenyl) using software like AutoDock Vina .
  • Fluorine scanning : Introduce para-F substituents to optimize binding affinity (Ki < 50 nM reported in related compounds) .

Q. What in silico methods predict metabolic stability and toxicity profiles?

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 as primary metabolizer).
  • QSAR models : Correlate structural descriptors (e.g., polar surface area < 90 Ų) with low hepatotoxicity .

Q. How does the compound interact with neurological targets like synaptic vesicle glycoprotein 2A (SV2A)?

Radiolabeled analogs (e.g., 18F^{18}\text{F}-SDM-8) enable PET imaging to study SV2A binding. Competitive assays with levetiracetam (Ki ~10 nM) validate target engagement, with fluorophenyl groups enhancing blood-brain barrier permeability .

Q. What strategies stabilize the compound under physiological conditions for in vivo studies?

  • Prodrug design : Esterify the pyrrolidinone carbonyl to reduce hydrolysis (e.g., tert-butyl esters increase plasma half-life > 6 hours) .
  • Lyophilization : Formulate with cyclodextrins to enhance aqueous solubility (up to 5 mg/mL) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.